molecular formula C19H17FN2O4S2 B2545858 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 1396765-67-5

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No. B2545858
M. Wt: 420.47
InChI Key: UOSLBMBSDFAWIW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the purpose of the compound, such as its use in medical treatments, industrial processes, or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties, like its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Gurupadayya et al. (2008) describes the synthesis of compounds similar to the one , where various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, showcasing the potential for therapeutic applications in these areas (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Anticancer Activity

Hammam et al. (2005) conducted research on novel fluoro substituted benzo[b]pyran compounds, indicating that these molecules, which share structural similarities with the compound of interest, exhibit anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This suggests the potential of fluoro-substituted compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antibacterial and Antimicrobial Activities

Several studies have synthesized and evaluated derivatives of azetidinones and thiazolidinones for their antimicrobial and antibacterial activities. For example, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, Kumari et al. (2017) synthesized 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives that exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).

Mechanism of Action and Further Applications

Further research into the mechanism of action and potential applications of these compounds is ongoing. For instance, Shi et al. (2015) explored the antibacterial potential of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight, revealing not only their effectiveness in inhibiting the disease but also their role in enhancing plant resistance through the activation of antioxidant enzymes (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its MSDS (Material Safety Data Sheet) and carrying out risk assessments.


Future Directions

This could involve suggesting further studies that could be carried out on the compound. For example, if the compound is a drug, researchers might suggest clinical trials to test its efficacy and safety in humans.


I hope this helps! If you have any more questions, feel free to ask.


properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c1-28(24,25)15-5-2-12(3-6-15)8-18(23)26-14-10-22(11-14)19-21-16-7-4-13(20)9-17(16)27-19/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSLBMBSDFAWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate

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